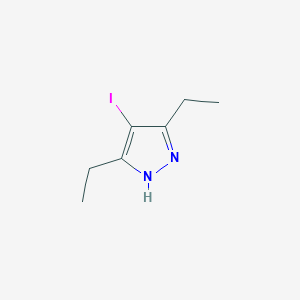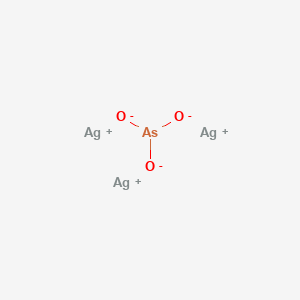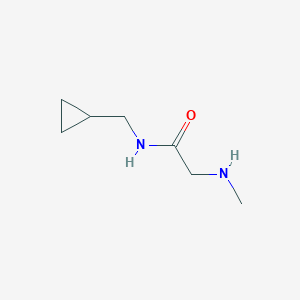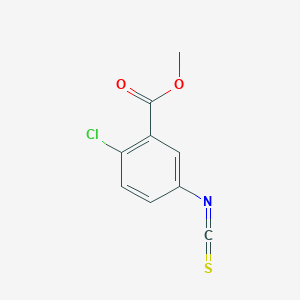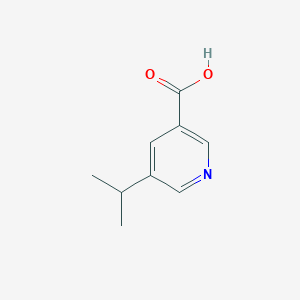
5-Isopropylnicotinic acid
Übersicht
Beschreibung
5-Isopropylnicotinic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Kinetics and Stability in Manufacturing Processes
Studies on compounds such as 5-o-caffeoylquinic acid have investigated chemical stability and kinetics, particularly in the presence of superheated steam, to understand their behavior during manufacturing processes. This research is critical for optimizing conditions to maintain the integrity of chemical compounds during production, which could be analogous to processes involving 5-Isopropylnicotinic acid (Zanoelo & Benincá, 2009).
Bioproduction from Renewable Resources
There has been significant interest in the bioproduction of compounds for agricultural and therapeutic applications. For instance, the engineered Corynebacterium glutamicum for the biosynthesis of 5-Aminolevulinic acid demonstrates the potential of microbial systems to produce valuable chemicals from cheap renewable bioresources. This approach could be explored for the production of this compound, leveraging metabolic engineering and bioprocessing techniques to achieve sustainable production methods (Chen et al., 2020).
Drug Delivery Systems
Research on the development of microemulsions for transdermal delivery of chemotherapeutic agents, such as 5-Fluorouracil, showcases the advancement in drug delivery technologies. The creation of microemulsion-based topical systems aims to enhance the efficacy and reduce the side effects of drugs. Similar methodologies could be applicable to the development of delivery systems for this compound, assuming it has therapeutic potential (Sharma, Sahu, & Kaur, 2021).
Metal-Organic Frameworks (MOFs) for Gas Sorption and Drug Release
The synthesis and characterization of metal-organic frameworks (MOFs) with specific topologies for selective gas sorption and controlled drug release highlight the versatility of MOFs in chemical research. These frameworks could offer insights into the design of materials for encapsulating or interacting with this compound, whether for environmental applications or controlled drug delivery (Liu et al., 2014).
Wirkmechanismus
Target of Action
It is known that nicotinic acid, a similar compound, acts as an agonist at nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits .
Mode of Action
Nicotinic acid, a related compound, is known to dramatically stimulate neurons and ultimately block synaptic transmission by binding to nicotinic cholinergic receptors .
Biochemical Pathways
Nicotine, a similar compound, is known to be degraded via the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) in bacteria . In these pathways, some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups, which can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .
Result of Action
It is known that nicotinic acid plays an essential role in many important metabolic processes and has been used as a lipid-lowering agent .
Action Environment
It is known that the compound is stable at room temperature in an inert atmosphere .
Biochemische Analyse
Biochemical Properties
5-Isopropylnicotinic acid, like niacin, is likely to participate in biochemical reactions as a precursor for the synthesis of NAD and NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Cellular Effects
The cellular effects of this compound are not well-studied. Considering its structural similarity to niacin, it may influence cell function in a similar manner. Niacin has been shown to have a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As a derivative of niacin, it may exert its effects at the molecular level through similar mechanisms. Niacin and its derivatives are known to act as precursors for the synthesis of NAD and NADP, which are involved in numerous redox reactions in the body .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-known. As a derivative of niacin, it may be involved in similar metabolic pathways. Niacin is known to be involved in the metabolism of glucose and lipids, playing a crucial role in maintaining energy balance and normal physiological functions .
Subcellular Localization
The subcellular localization of a compound can influence its activity or function, and can be directed by factors such as targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
5-propan-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOWARZMPXGSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634762 | |
| Record name | 5-(Propan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73591-69-2 | |
| Record name | 5-(Propan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



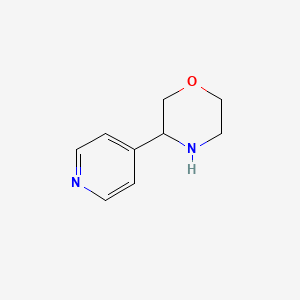

![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1612855.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)
